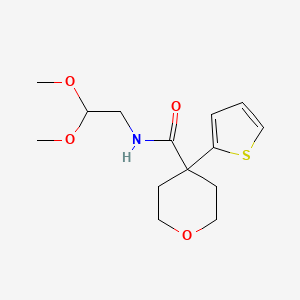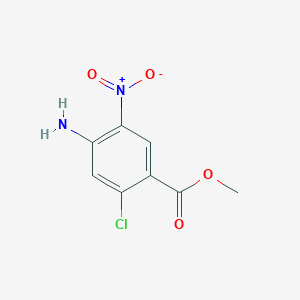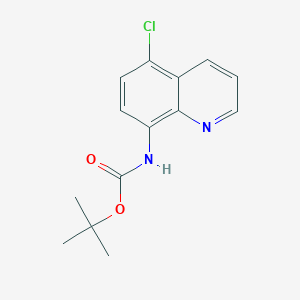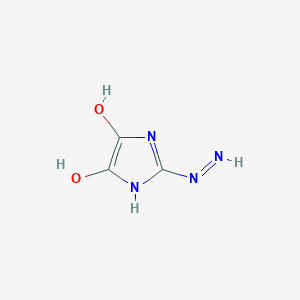
N-(2,2-dimethoxyethyl)-4-thiophen-2-yloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s purpose or role in various applications .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Crystal Structure and Synthesis
- Synthesis and Crystal Structure Analysis : A related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, synthesized through a specific reaction process, was structurally analyzed using single crystal X-ray diffraction. This study provides insights into the crystal and molecular structure, stabilized by hydrogen bond interactions, of similar thiophene-carboxamide derivatives (Prabhuswamy et al., 2016).
Antimicrobial and Antimycobacterial Activities
Antimycobacterial Activity : Research involving N-alkoxyphenylhydroxynaphthalenecarboxamides, a class of compounds structurally related to N-(2,2-dimethoxyethyl)-4-thiophen-2-yloxane-4-carboxamide, showed promising antimycobacterial activity. Some compounds demonstrated activity comparable to or higher than rifampicin, indicating potential for treating mycobacterial infections (Goněc et al., 2016).
Synthesis and Antimicrobial Properties : Thiophene-carboxamide derivatives like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides exhibited antimicrobial properties. These compounds were synthesized and characterized, with a focus on their biological evaluation, suggesting their potential in antimicrobial applications (Talupur et al., 2021).
Polymer Science and Material Chemistry
- Photostabilization in Polymer Science : In a study on thiophene derivatives, new thiophenes including compounds structurally similar to this compound were synthesized and used as photostabilizers for rigid poly(vinyl chloride). This demonstrates the compound's potential in enhancing the durability of polymers under UV radiation (Balakit et al., 2015).
Catalysis
- Bimetallic Composite Catalysts : In a research on catalysts, N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, a compound with structural similarities, was used as a ligand for bimetallic boron-containing heterogeneous catalysts. These catalysts showed high activity in the Suzuki reaction in aqueous media, indicating the utility of similar compounds in catalytic processes (Bumagin et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-17-12(18-2)10-15-13(16)14(5-7-19-8-6-14)11-4-3-9-20-11/h3-4,9,12H,5-8,10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFAFDOPTZJSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1(CCOCC1)C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-Trifluoroethyl N-[oxan-4-yl(thiophen-2-yl)methyl]carbamate](/img/structure/B2687815.png)


![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2687823.png)

![4-(3-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2687826.png)
![3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![(E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2687829.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2687833.png)



